molecular formula C25H26FN5O3 B2566793 N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 1251581-57-3

N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B2566793
CAS No.: 1251581-57-3
M. Wt: 463.513
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Description

This compound belongs to a class of triazole-thioacetamide derivatives characterized by a 1,2,4-triazole core functionalized with a sulfur-linked acetamide group. Its structure includes a 4-ethyl substituent on the triazole ring and a 1-methyl-3-phenyl-1H-pyrazol-4-yl moiety at position 5, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-cyclohexyl-3-[2-[(2-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c26-20-12-6-4-8-17(20)16-30-25(34)31-21-13-7-5-11-19(21)23(33)29(24(31)28-30)15-14-22(32)27-18-9-2-1-3-10-18/h4-8,11-13,18H,1-3,9-10,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMHUEREBXKEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

1,2,4-Triazoles have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of 1,2,4-triazole derivatives .

The mechanism of action of these compounds often involves their interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific compound and its chemical structure .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific properties of the compound. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. This could include inhibition of a particular enzyme, changes in cell signaling, or effects on cell growth or survival .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific pH conditions, or their action may be influenced by interactions with other molecules in the environment .

Biological Activity

N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound featuring a complex structure that includes a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and relevant research findings.

The compound can be characterized by its unique combination of a difluorophenyl group and a triazole-thioether linkage. The presence of the triazole ring is particularly significant as it is associated with various biological activities.

Antifungal Activity

1,2,4-Triazoles are recognized for their antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit potent antifungal activity against various pathogens. In vitro studies have shown that compounds similar to this compound demonstrate efficacy against fungi such as Candida albicans and Aspergillus species .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Triazole derivatives have been reported to inhibit bacterial growth in various studies. For instance, compounds with similar scaffolds have shown minimum inhibitory concentrations (MIC) in the range of 0.125 to 8 μg/mL against drug-resistant strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Emerging studies indicate that triazole-containing compounds may possess anticancer properties. The mechanism involves the inhibition of specific enzymes linked to cancer cell proliferation. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines .

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. The presence of electron-withdrawing groups (like fluorine) enhances the activity by increasing the compound's lipophilicity and stability. Research has shown that modifications at specific positions on the triazole ring can lead to significant changes in biological activity .

Study 1: Antifungal Efficacy

A study evaluating several triazole derivatives demonstrated that modifications in the side chains significantly affected antifungal potency. The compound N-(2,4-difluorophenyl)-2-{[4-ethyl]-triazole derivatives showed enhanced activity against Candida species compared to non-fluorinated analogs .

Study 2: Antibacterial Activity

In another investigation, a series of triazoles were synthesized and tested against Gram-positive and Gram-negative bacteria. The results revealed that compounds with similar thioether linkages exhibited strong antibacterial activity, suggesting that N-(2,4-difluorophenyl)-2-{[4-ethyl]-triazole derivatives could exhibit comparable efficacy .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 2,4-difluorophenyl acetamide with a thioether and a pyrazole derivative. The synthesis typically involves:

  • Formation of the Thioether : Reacting 2,4-difluorophenyl acetamide with a suitable thiol compound.
  • Incorporation of the Pyrazole Derivative : Introducing the pyrazole moiety through nucleophilic substitution or coupling reactions.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has shown that N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line Percent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.88%

These results indicate that the compound may interfere with critical cellular pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The inhibition of this enzyme could lead to reduced production of pro-inflammatory mediators .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : A study conducted on xenograft models demonstrated significant tumor size reduction when treated with the compound compared to controls.
  • Inflammation Models : In models of acute inflammation, administration of the compound resulted in decreased edema and inflammatory cell infiltration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Key structural analogs and their substituents:

Compound Name Triazole Substituents (Position 4/5) Acetamide Group Notable Properties/Applications Reference
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide 4-Ethyl, 5-(1-methyl-3-phenyl-pyrazole) 2,4-Difluorophenyl High lipophilicity, potential CNS activity
2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 4-Ethyl, 5-(2-pyrazinyl) 2-Fluorophenyl Reduced steric bulk; pyrazinyl may enhance π-π interactions
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(pyridin-2-yl) 3-Chloro-4-fluorophenyl Improved metabolic stability due to chloro substitution
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Ethyl, 5-(thiophen-2-yl) 4-Fluorophenyl Enhanced solubility via thiophene’s polarizability
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(pyridin-3-yl) 4-Chloro-3-(trifluoromethyl)phenyl High halogen content may improve target binding

Analysis:

  • Pyrazole vs. Pyridine/Thiophene Substituents : The 1-methyl-3-phenyl-pyrazole group in the target compound introduces significant steric bulk compared to pyridinyl or thiophene substituents (e.g., ). This may reduce off-target interactions but could limit solubility .
  • Halogenation Patterns : Fluorine and chlorine atoms on the acetamide phenyl group (e.g., 2,4-difluoro vs. 3-chloro-4-fluoro) modulate electron-withdrawing effects and metabolic stability. The trifluoromethyl group in ’s compound enhances lipophilicity and resistance to oxidative metabolism .

Pharmacological Activity Comparisons

  • Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () exhibit anti-inflammatory properties at 10 mg/kg, comparable to diclofenac sodium. The target compound’s pyrazole substituent may offer similar efficacy but with improved selectivity due to its bulkier structure .
  • Insecticidal Activity : highlights a related acetamide derivative as a precursor to Fipronil, a potent insecticide. The target compound’s difluorophenyl group may enhance insecticidal activity by mimicking fluorine-rich agrochemicals .

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